molecular formula C15H12F3NO2 B13004259 Ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)nicotinate

Ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)nicotinate

Cat. No.: B13004259
M. Wt: 295.26 g/mol
InChI Key: FJKOQGGUEJNEOP-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)nicotinate is a chemical compound with the molecular formula C14H11F3NO2 It is a derivative of nicotinic acid and contains both difluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)nicotinate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinic Acid Derivative: The starting material, nicotinic acid, is esterified with ethanol to form ethyl nicotinate.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Fluorination: The fluorophenyl group is introduced through a palladium-catalyzed cross-coupling reaction with a fluorinated aryl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, aldehydes.

    Substitution: Amines, thioethers, ethers.

Scientific Research Applications

Ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)nicotinate involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-fluoro-5-(3-fluorophenyl)nicotinate
  • Ethyl 2-(trifluoromethyl)-6-(3-fluorophenyl)nicotinate
  • Ethyl 2-(difluoromethyl)-5-(3-fluorophenyl)nicotinate

Uniqueness

Ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)nicotinate is unique due to the specific positioning of the difluoromethyl and fluorophenyl groups on the nicotinate backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12F3NO2

Molecular Weight

295.26 g/mol

IUPAC Name

ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)pyridine-3-carboxylate

InChI

InChI=1S/C15H12F3NO2/c1-2-21-15(20)11-6-7-12(19-13(11)14(17)18)9-4-3-5-10(16)8-9/h3-8,14H,2H2,1H3

InChI Key

FJKOQGGUEJNEOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC(=CC=C2)F)C(F)F

Origin of Product

United States

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